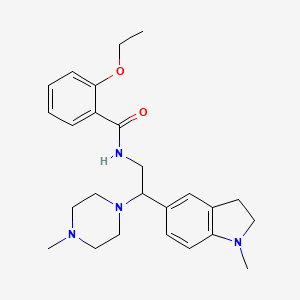

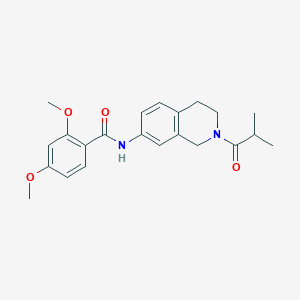

![molecular formula C24H22N2O2 B2822894 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 582323-87-3](/img/structure/B2822894.png)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Spectral Characterization

A study by Zaki, Radwan, and El-Dean (2017) presents a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The research outlines the acetylation and nucleophilic substitution reactions used to afford substituted pyrimidinone compounds. These synthetic approaches and the characterization techniques, including melting point, TLC, FT IR, and NMR spectroscopy, provide a foundation for future investigations into related compounds, potentially including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitubercular Activities

Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. This research indicates the potential for this compound to be explored for similar antimicrobial properties (Kumar, Fernandes, & Kumar, 2014).

Novel Pharmacological Properties

The discovery and investigation of new natural products and derivatives, such as those by Asolkar et al. (2004) and others, illustrate the ongoing interest in identifying compounds with unique biological activities. These studies lay the groundwork for further exploration of this compound in various pharmacological contexts, including its potential as an antibiotic or for other therapeutic uses (Asolkar et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is not well-documented. As a THIQ analog, it may interact with its targets in a similar manner to other THIQ compounds. These interactions could involve binding to the target proteins, leading to changes in their conformation or activity .

Biochemical Pathways

Given the broad range of biological activities associated with THIQ analogs, it is likely that this compound affects multiple pathways

Result of Action

As a THIQ analog, it may exert a range of biological activities, potentially including anti-infective or neuroprotective effects .

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17(27)26-15-5-8-20-13-14-22(16-23(20)26)25-24(28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTNRDUZYVIXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)

![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)

![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)